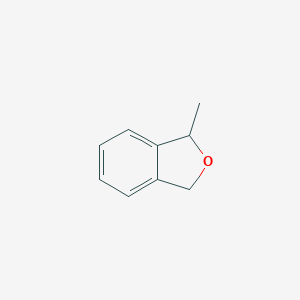

1-Methyl-phthalan

Description

BenchChem offers high-quality 1-Methyl-phthalan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-phthalan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38189-85-4 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-methyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |

InChI Key |

CDYVODHUTJKFAN-UHFFFAOYSA-N |

SMILES |

CC1C2=CC=CC=C2CO1 |

Canonical SMILES |

CC1C2=CC=CC=C2CO1 |

Synonyms |

1,3-Dihydro-1-methyl-isobenzofuran |

Origin of Product |

United States |

Foundational & Exploratory

1-methyl-1,3-dihydroisobenzofuran chemical structure and properties

Structure, Synthesis, and Pharmacophore Applications

Executive Summary

1-Methyl-1,3-dihydroisobenzofuran (CAS: 38189-85-4), often referred to as 1-methylphthalan , represents a critical bicyclic ether scaffold in organic synthesis and medicinal chemistry. Structurally, it consists of a benzene ring fused to a saturated furan ring, characterized by a single methyl substituent at the benzylic C1 position.

This molecule serves as a pivotal model for benzylic ether reactivity and acts as a simplified structural core for the "phthalan" class of antidepressants (e.g., Citalopram, Escitalopram). Unlike its symmetric parent, 1,3-dihydroisobenzofuran (phthalan), the 1-methyl derivative introduces a chiral center , breaking symmetry and enabling diastereoselective functionalization strategies.

Key Technical Value:

-

Chirality: The C1 stereocenter allows for the study of enantioselective lithiation and substitution.

-

Reactivity: The C1-H bond is activated by both the adjacent oxygen and the aromatic ring, making it a prime candidate for C-H activation and organolithium chemistry.

-

Bioisosterism: It functions as an oxygenated isostere of 1-methylindane, offering altered solubility and metabolic profiles for drug design.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The physicochemical profile of 1-methylphthalan is defined by its lipophilicity and the conformational flexibility of the five-membered ether ring.

Key Constants Table

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-Methyl-1,3-dihydro-2-benzofuran | PubChem [1] |

| CAS Number | 38189-85-4 | PubChem [1] |

| Molecular Formula | C₉H₁₀O | -- |

| Molecular Weight | 134.18 g/mol | -- |

| Physical State | Clear, colorless to pale yellow liquid | Experimental observation |

| LogP (Computed) | ~1.5 - 1.8 | PubChem [1] |

| Boiling Point | ~195–200 °C (est.[1][2][3] at 760 mmHg) | Extrapolated from Phthalan (180°C) |

| Chirality | 1 Stereocenter (C1) | Exists as (R)/(S) enantiomers |

Stereochemical Conformation

The furan ring in 1-methylphthalan is not planar; it adopts a shallow envelope conformation . The methyl group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions with the ortho-hydrogens of the benzene ring. This conformational preference influences the diastereoselectivity of further substitutions at the C3 position.

Spectroscopic Characterization (Diagnostic Signatures)

Identification of 1-methylphthalan relies heavily on ¹H-NMR due to the distinct chemical shifts of the benzylic protons.

-

C1-H (Methine): Appears as a quartet (or multiplet) around 5.0 – 5.3 ppm . The downfield shift is due to the deshielding effect of the oxygen atom and the aromatic ring.

-

C3-H₂ (Methylene): Appears as an AB system or a broadened singlet around 5.0 – 5.1 ppm . In the chiral environment created by the C1-methyl group, these protons are diastereotopic (chemically non-equivalent).

-

Methyl Group: A distinct doublet at ~1.4 – 1.5 ppm (coupling with C1-H).

-

Aromatic Protons: Multiplet in the 7.1 – 7.4 ppm range.

Expert Insight: In crude reaction mixtures, monitor the disappearance of the singlet at 5.1 ppm (characteristic of the parent phthalan) and the emergence of the doublet at 1.4 ppm to confirm methylation.

Synthetic Protocol: C1-Lithiation and Alkylation

While cyclization methods exist (e.g., acid-catalyzed cyclization of 1-(2-(hydroxymethyl)phenyl)ethanol), the most precise method for research applications is the direct lithiation of phthalan . This method allows for the introduction of isotopically labeled methyl groups or extension to more complex alkyl chains.

Mechanistic Rationale

The protons at C1 and C3 of phthalan are benzylic and adjacent to an oxygen atom, significantly enhancing their acidity (pKa ~40). Strong bases like n-Butyllithium (n-BuLi) can deprotonate this position to form a stabilized dipole-stabilized carbanion, which acts as a potent nucleophile.

Detailed Workflow

Reagents:

-

1,3-Dihydroisobenzofuran (Phthalan) [CAS: 496-14-0][4]

-

n-Butyllithium (1.6 M in hexanes)

-

Methyl Iodide (MeI) or Dimethyl Sulfate

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Substrate Addition: Add phthalan (1.0 equiv) to the cold THF.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.

-

Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species (1-lithio-1,3-dihydroisobenzofuran).

-

Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

-

-

Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

-

Caution: This reaction is exothermic. Maintain temperature below -70 °C during addition.

-

-

Warming: Allow the reaction to slowly warm to room temperature over 2 hours. The color should fade as the anion is quenched.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexane/Ethyl Acetate (95:5). The product is less polar than the starting material.

-

Reaction Pathway Diagram

Figure 1: Synthetic workflow for the conversion of phthalan to 1-methylphthalan via lithiation.[5]

Reactivity Profile & Stability

Oxidation Sensitivity

Like many benzyl ethers, 1-methylphthalan is susceptible to autoxidation at the benzylic positions. Prolonged exposure to air, particularly in the presence of light, can lead to the formation of hydroperoxides, which decompose to 3-methylphthalide (3-methylisobenzofuran-1(3H)-one).

-

Storage: Store under inert gas (Nitrogen/Argon) at 4°C.

Acid-Catalyzed Ring Opening

The strained five-membered ring is sensitive to strong Lewis acids. In the presence of reagents like BBr₃ or strong Brønsted acids, the ether linkage can cleave, resulting in ring-opening to form benzylic alcohols or halides. This property is often exploited to synthesize substituted xylenes.

Applications in Drug Development

Pharmacophore Scaffold

The 1,3-dihydroisobenzofuran core is the structural foundation of the SSRI (Selective Serotonin Reuptake Inhibitor) class, most notably Citalopram and Escitalopram .

-

Escitalopram: This drug is the (S)-enantiomer of a 1-(3-aminopropyl)-1-(4-fluorophenyl)phthalan derivative.

-

Relevance: 1-methylphthalan serves as a simplified "fragment" for binding affinity studies, helping researchers understand the steric requirements of the serotonin transporter (SERT) binding pocket without the complexity of the full drug molecule.

Bioisosterism

In medicinal chemistry, the phthalan ring is often used as a bioisostere for:

-

Indane: The oxygen atom acts as a hydrogen bond acceptor, potentially improving solubility and altering metabolic stability compared to the all-carbon indane ring.

-

Tetrahydrofuran (THF): The fused benzene ring provides rigidification, reducing the entropic penalty of binding to protein targets.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14664731, 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved February 9, 2026 from [Link]

-

Kobayashi, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. Heterocycles, 75(3). Retrieved from [Link]

-

Beilstein Journals (2011). Kinetically stabilized 1,3-diarylisobenzofurans. Beilstein J. Org.[1] Chem. Retrieved from [Link]

-

SpectraBase. 1,3-Dihydroisobenzofuran NMR and Spectral Data. Wiley Science Solutions. Retrieved from [Link][6]

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,3-dihydro-isobenzofuran | C9H10O | CID 14664731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 [chemicalbook.com]

- 4. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]

- 5. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Biological Activity of 1-Methyl-1,3-Dihydroisobenzofuran Derivatives: A Technical Guide

This technical guide focuses on the 1-substituted-1,3-dihydroisobenzofuran scaffold, a privileged structure in medicinal chemistry that serves as the core for blockbuster antidepressants (SSRIs) and emerging antimicrobial agents.

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) core represents a versatile pharmacophore in drug discovery. Its biological activity is strictly dictated by the substitution pattern at the C1 position. While the 1-(3-aminopropyl)-1-aryl substitution yields high-affinity Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram , the 1,1-dimethyl substitution (as seen in Talopram ) acts as a molecular switch, redirecting affinity toward the Norepinephrine Transporter (NET). Furthermore, naturally occurring 1-methyl-polyhydroxy derivatives exhibit potent antioxidant and antimicrobial properties. This guide analyzes the Structure-Activity Relationships (SAR), synthesis, and pharmacological protocols for this scaffold.

Structural Basis & SAR: The "Selectivity Switch"

The biological profile of 1,3-dihydroisobenzofuran derivatives is governed by steric and electronic modifications at the C1 quaternary center and the C5 aromatic position.

The NET/SERT Switch

A critical SAR finding is the "molecular switch" between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) selectivity based on C1 substitution.

-

NET Selectivity (Talopram): The 1,1-dimethyl substitution restricts conformational flexibility, favoring binding to the NET orthosteric site.

-

SERT Selectivity (Citalopram): Replacing one methyl group with a 4-fluorophenyl ring and extending the other to a 3-(dimethylamino)propyl chain shifts affinity >1000-fold toward SERT.

-

Allosteric Modulation: Interestingly, 1-methyl analogues of citalopram (where the cyano group is retained but the chain is truncated or modified) have been identified as binders to the SERT allosteric (S2) site, modulating the dissociation of orthosteric ligands.

Visualization: The Pharmacophore Map

Figure 1: SAR map illustrating how specific substitutions at C1 and C5 dictate the pharmacological fate of the isobenzofuran scaffold.

Therapeutic Applications & Mechanism

CNS: Depression and Anxiety (SSRI)

The primary clinical application is the inhibition of SERT.[1]

-

Mechanism: The 1-(3-aminopropyl)-1-(4-fluorophenyl) derivative binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-open conformation and preventing serotonin reuptake.

-

Chirality: Activity resides almost exclusively in the (S)-enantiomer (Escitalopram). The (R)-enantiomer is not only less active but may allosterically interfere with the (S)-enantiomer's binding, reducing efficacy.

Emerging: Antimicrobial & Antioxidant

Natural derivatives such as 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (isolated from fungi like Cephalosporium and Epicoccum) show significant activity.

-

Antioxidant: The poly-phenolic nature allows for proton donation to free radicals (DPPH scavenging IC50 ~7-10 µM).

-

Antimicrobial: These derivatives disrupt bacterial cell membranes, showing efficacy against MRSA (Methicillin-Resistant S. aureus).

Experimental Protocols

Synthesis of the 1,1-Disubstituted Core

Objective: Synthesize the 1-substituted 1,3-dihydroisobenzofuran core via Grignard addition to a phthalide precursor.

Reagents:

-

5-Cyanophthalide (Starting material)

-

4-Fluorophenylmagnesium bromide (Grignard A)

-

3-(Dimethylamino)propylmagnesium chloride (Grignard B)

-

70% H3PO4 or H2SO4 (Cyclization agent)

Protocol:

-

First Addition: Dissolve 5-cyanophthalide in anhydrous THF at -20°C. Slowly add 4-fluorophenylmagnesium bromide (1.2 eq). Stir for 2h to form the hemiacetal intermediate (magnesium salt).

-

Second Addition: Without isolation, add 3-(dimethylamino)propylmagnesium chloride (1.5 eq) to the reaction mixture. Allow to warm to room temperature and stir for 4h. This forms the open-chain diol intermediate.

-

Cyclization: Quench the reaction with ice water. Extract the diol intermediate.[2] Dissolve the crude diol in 70% H3PO4 and heat to 80°C for 3 hours. The acid catalyzes the dehydration and ring closure to form the isobenzofuran ring.

-

Purification: Neutralize with NaOH, extract with toluene, and purify via HPLC or crystallization (as hydrobromide salt).

Radioligand Binding Assay (SERT vs. NET)

Objective: Determine the binding affinity (

Materials:

-

Source: Rat cortical membranes (SERT) or hypothalamic membranes (NET).

-

Radioligands:

-Citalopram (for SERT) and

Workflow:

-

Preparation: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Incubation: Incubate membranes (100 µg protein) with radioligand (1 nM) and varying concentrations of the test compound (

to -

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

using the Cheng-Prusoff equation.

DPPH Radical Scavenging Assay

Objective: Evaluate antioxidant potential of phenolic 1-methyl derivatives.

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Add 100 µL of test compound (1-100 µg/mL) to 100 µL of DPPH solution in a 96-well plate.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm.

-

Calculate % Inhibition:

.

Data Summary: Comparative Potency

| Derivative Class | C1 Substituents | Primary Target | Affinity ( | Biological Effect |

| Citalopram (Racemic) | 4-F-Phenyl, 3-Aminopropyl | SERT | 1.9 nM ( | Antidepressant |

| Escitalopram (S-isomer) | 4-F-Phenyl, 3-Aminopropyl | SERT | 0.89 nM ( | Potent Antidepressant |

| Talopram | Methyl, Methyl | NET | 3.6 nM ( | NRI (Investigational) |

| Epicoccone Derivative | Methyl, Hydroxyl (Phenolic) | Free Radicals | 7.0 µM (IC50) | Antioxidant |

References

-

Structure-Activity Relationships of Citalopram Analogues

- Title: Structure-Activity Relationships for a Novel Series of Citalopram Analogues

- Source: Journal of Medicinal Chemistry / NIH.

-

URL:[Link]

-

Allosteric Binding at SERT

- Title: Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter.

- Source: British Journal of Pharmacology.

-

URL:[Link]

-

Antioxidant Activity of Natural Derivatives

-

Synthesis of Isobenzofurans

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imjst.org [imjst.org]

- 6. [A new isobenzofuranone derivative from Phlomis betonicoides and its antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Structural Dynamics & Reactivity: 1-Methylphthalan vs. Isobenzofuran

Content Type: Technical Guide | Audience: Research Scientists & Drug Discovery Chemists

Executive Summary

This guide delineates the critical stability and reactivity differences between 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran) and isobenzofuran (IBF). While structurally related, these two entities occupy opposite ends of the thermodynamic spectrum: 1-methylphthalan is a stable, isolable cyclic ether often used as a scaffold or precursor, whereas isobenzofuran is a transient, highly reactive 10-

This analysis provides the mechanistic rationale for this dichotomy, detailed protocols for the synthesis of the stable form, and methods for the in situ generation of the reactive intermediate.

Structural Fundamentals: The Stability Dichotomy

The profound difference in stability between these two molecules is governed by aromaticity and resonance energy .

The "Quinoid" Penalty of Isobenzofuran

Isobenzofuran is technically aromatic (10

-

Resonance Energy: The resonance energy of isobenzofuran is approximately 24 kcal/mol (compared to 36 kcal/mol for benzene).

-

Structure: To maintain conjugation across the furan ring, the benzene ring must adopt a quinoid bond alternation. This disrupts the inherent stability of the benzene sextet. Consequently, IBF behaves chemically like a reactive diene rather than a stable aromatic heterocycle.

The Benzenoid Stability of 1-Methylphthalan

1-Methylphthalan is the reduced form (dihydro-).

-

Structure: The heterocyclic ring is saturated (except for the ether linkage). This saturation "isolates" the benzene ring, allowing it to retain its full 36 kcal/mol resonance energy.

-

Result: It is a stable liquid at room temperature, resistant to polymerization and oxidation under standard conditions.

Data Comparison Table

| Feature | 1-Methylphthalan | Isobenzofuran (IBF) |

| CAS Number | 16727-38-5 | 270-75-7 |

| State (RT) | Stable Liquid | Transient Intermediate (Polymerizes rapidly) |

| Electronic System | Benzene (6 | Fused 10 |

| Resonance Energy | ~36 kcal/mol (Benzene core) | ~24 kcal/mol (Compromised) |

| Reactivity | Inert to cycloaddition | Highly reactive Diene (Diels-Alder) |

| Primary Use | Stable Scaffold / Precursor | In situ Trapping Agent |

Visualization: Stability & Reactivity Landscape

The following diagram illustrates the energy gap and the synthetic relationship between the stable precursor and the reactive intermediate.

Caption: Divergent pathways from the phthalide precursor. Green path leads to the stable ether; Red path generates the reactive isobenzofuran.

Experimental Protocols

Synthesis of 1-Methylphthalan (The Stable Standard)

This protocol utilizes Ionic Hydrogenation , a robust method to reduce lactols (hemiacetals) directly to ethers without opening the ring.

Reagents:

-

Phthalide (1.0 eq)

-

Methylmagnesium bromide (MeMgBr) (1.1 eq, 3.0 M in Et₂O)

-

Triethylsilane (Et₃SiH) (3.0 eq)

-

Trifluoroacetic acid (TFA) (Excess)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Nucleophilic Addition: Dissolve phthalide in anhydrous DCM under N₂ atmosphere. Cool to -78°C.[1]

-

Add MeMgBr dropwise. Stir for 2 hours, allowing the mixture to warm to 0°C. This forms the lactol (1-hydroxy-1-methyl-1,3-dihydroisobenzofuran).

-

Ionic Hydrogenation: Do not isolate the lactol. Cool the mixture back to -78°C.

-

Add Triethylsilane (Et₃SiH) rapidly, followed by the dropwise addition of TFA.

-

Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Distillation or flash chromatography (Hexanes/EtOAc) yields 1-methylphthalan as a clear oil.

Generation & Trapping of Isobenzofuran (The Reactive Species)

Because IBF polymerizes upon isolation, it must be generated in situ in the presence of a dienophile.

Method: Acid-Catalyzed Elimination of Acetals (Rickborn Method)

Reagents:

-

1-Methoxy-1,3-dihydroisobenzofuran (Phthalan acetal)

-

Dienophile (e.g., Maleic Anhydride or Dimethyl Acetylenedicarboxylate)

-

Glacial Acetic Acid (catalytic)

-

Toluene (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve the phthalan acetal (precursor) and the dienophile (1.1 eq) in toluene.

-

Elimination: Add catalytic acetic acid and heat to reflux (110°C).

-

Trapping: The generated IBF immediately undergoes [4+2] cycloaddition with the dienophile.

-

Isolation: Evaporate solvent. The product is the stable Diels-Alder adduct (often a solid that can be recrystallized).

Reactivity Profile: The Diels-Alder Application

The utility of isobenzofuran lies in its HOMO-LUMO gap .

-

Reactivity: IBF is one of the most reactive dienes known. The driving force for the reaction is the restoration of the benzene ring in the adduct.

-

Reactant (IBF): Quinoid (High Energy).

-

Product (Adduct): Benzenoid (Low Energy).

-

-

1-Methylisobenzofuran: If one attempts to generate 1-methylisobenzofuran (the conjugated analog of our stable 1-methylphthalan), it remains highly reactive. The methyl group exerts a weak inductive effect (+I), raising the HOMO energy slightly, which theoretically increases nucleophilicity toward electron-deficient dienophiles compared to the parent IBF. However, it is still kinetically unstable and must be trapped in situ.

Workflow: Trapping Logic

Caption: The transient nature of IBF requires simultaneous generation and consumption.

References

-

Ionic Hydrogenation Mechanism

-

Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[5] Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

-

-

Isobenzofuran Generation & Trapping

- Rickborn, B. (1998). The Retro-Diels-Alder Reaction Part II: Dienophiles and Dienes. Organic Reactions.

-

Resonance Energy & Aromaticity

- Minsky, A., Meyer, A. Y., & Rabinovitz, M. (1983). Thermodynamic stability of isobenzofuran. Tetrahedron.

-

Synthesis of Phthalides (Precursors)

- Li, M., et al. (2024).

Sources

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

medicinal chemistry applications of the phthalan core

The Phthalan Core: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

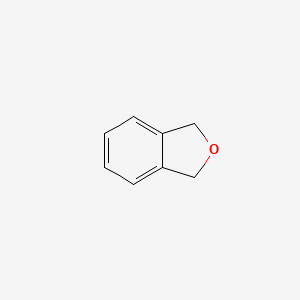

The phthalan (1,3-dihydroisobenzofuran) core represents a privileged scaffold in medicinal chemistry, most notably anchoring the blockbuster selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram . Unlike its oxidized cousin (phthalide) or its saturated relative (hexahydroisobenzofuran), the phthalan core offers a unique planar aromatic system fused to a saturated ether ring. This geometry provides a rigid vector for displaying pharmacophores in three-dimensional space, critical for high-affinity binding to monoamine transporters.

This guide moves beyond basic structural definitions to explore the practical application of the phthalan core in drug design, focusing on synthetic accessibility, structure-activity relationships (SAR), and emerging therapeutic areas beyond the Central Nervous System (CNS).

Structural Perspective & Physicochemical Properties

The phthalan core consists of a benzene ring fused to a dihydrofuran ring.

-

Geometry: The bicyclic system is relatively flat, but substitution at the C1 position introduces significant sp³ character, creating a chiral center that is often the determinant of biological activity.

-

Lipophilicity: The ether oxygen lowers logP relative to the carbocyclic indane analog, improving water solubility and metabolic stability while maintaining hydrogen bond acceptor capability.

Core Comparison

| Scaffold | Structure | Key Feature | Primary Application |

| Phthalan | 1,3-dihydroisobenzofuran | Benzylic ether, rigid | SSRIs, Antioxidants |

| Phthalide | 1(3H)-isobenzofuranone | Lactone, reactive electrophile | Synthetic intermediate |

| Isochroman | 3,4-dihydro-1H-2-benzopyran | 6-membered ether ring | Dopamine ligands |

Pharmacological Landscape: The "Why"

The CNS Gold Standard: SERT Selectivity

The most successful application of the phthalan core is in the modulation of the Serotonin Transporter (SERT).

-

Citalopram (Racemate): A 5-carbonitrile substituted phthalan with a 4-fluorophenyl group and a dimethylaminopropyl chain at C1.

-

Escitalopram (S-Enantiomer): The eutomer. It binds to the orthosteric site of SERT with high affinity. Uniquely, it also interacts with an allosteric site on the transporter, stabilizing the drug-transporter complex and preventing dissociation—a mechanism not shared by other SSRIs.

The Selectivity Switch: SSRI vs. NRI

Minor modifications to the phthalan core drastically alter transporter selectivity.

-

Citalopram: 5-CN, 1-(4-F-phenyl)

SSRI (SERT selective). -

Talopram: 5-H, 1-phenyl, 3,3-dimethyl

NRI (Norepinephrine Transporter selective). -

Mechanism: The 5-position substituent dictates the electronic environment of the aromatic ring, influencing pi-pi stacking interactions within the transporter binding pocket.

Emerging Applications: Antioxidants

Recent isolation of Cytorhizophins (fungal metabolites) containing the phthalan core has revealed potent antioxidant activity. The phthalan ether oxygen can stabilize radical species formed on the fused benzene ring, suggesting potential in neuroprotective drug design.

Synthetic Masterclass: The "How"

The construction of the phthalan core, particularly with a quaternary center at C1, is the critical synthetic challenge. The industry-standard approach utilizes a double Grignard addition to a phthalide precursor.

Case Study: Optimized Synthesis of Citalopram Intermediate

Reference: Vedantham et al. (2013) & Patent Literature

Objective: Synthesis of the Citalopram Diol Intermediate from 5-Cyanophthalide.

Protocol: One-Pot Double Grignard Addition

Reagents:

-

Starting Material: 5-Cyanophthalide (1.0 eq)

-

Grignard A: 4-Fluorophenylmagnesium bromide (1.2 eq in THF)

-

Grignard B: 3-(Dimethylamino)propylmagnesium chloride (1.2 eq in THF/Toluene)

-

Cyclization Agent: 70% Sulfuric Acid or Methanesulfonyl chloride (MsCl)/Triethylamine (Et3N).

Step-by-Step Methodology:

-

Preparation of Grignard A: Magnesium turnings are activated with iodine in anhydrous THF. 4-Fluorobromobenzene is added dropwise at reflux to generate the Grignard reagent.

-

First Addition: The 5-Cyanophthalide is suspended in anhydrous THF/DCM at -10°C. Grignard A is added slowly, maintaining temperature < 0°C.

-

Insight: Low temperature is crucial here to prevent the magnesium alkoxide intermediate from ring-opening prematurely or reacting non-selectively.

-

-

Second Addition: Without isolating the intermediate ketone (which is unstable), Grignard B is added to the reaction mixture at -5°C to 0°C.

-

Quench & Isolation: The reaction is quenched with aqueous ammonium chloride. The organic layer contains the Diol Intermediate (a tertiary alcohol).

-

Cyclization (Ring Closure):

-

Method A (Acidic): The crude diol is heated with 70% H₂SO₄ or H₃PO₄ at 80°C for 2-3 hours.

-

Method B (Mesylation - Milder): The diol is dissolved in DCM with Et3N (2.5 eq). MsCl (1.2 eq) is added at 0°C. The intermediate mesylate undergoes spontaneous intramolecular displacement by the benzylic alcohol oxygen to close the ring.

-

Why Method B? It avoids harsh acidic conditions that can hydrolyze the nitrile group at C5.

-

Visualizing the Chemistry

Synthetic Pathway (DOT Diagram)

Figure 1: The "One-Pot" Grignard strategy for constructing the 1,1-disubstituted phthalan core.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis of the phthalan scaffold in monoamine transporter inhibitors.

Future Outlook

The phthalan core remains underutilized outside of CNS indications. However, two trends are emerging:[1]

-

Allosteric Modulators: Following the Escitalopram mechanism, researchers are designing "pure" allosteric modulators using the phthalan scaffold to enhance the efficacy of other antidepressants without competing for the orthosteric site.

-

Oncology: The isobenzofuran system is being investigated in VEGFR2 inhibitors (similar to phthalazine derivatives) where the rigid core positions substituents to interact with the ATP-binding pocket of kinases.

References

-

Vedantham, P., et al. (2013). "Improved One-Pot Synthesis of Citalopram Diol and Its Conversion to Citalopram." Organic Process Research & Development. Link

-

Eildal, J.N., et al. (2008).[1] "From the Selective Serotonin Transporter Inhibitor Citalopram to the Selective Norepinephrine Transporter Inhibitor Talopram: Synthesis and Structure−Activity Relationship Studies."[4][5] Journal of Medicinal Chemistry. Link

-

Liu, H., et al. (2022).[1] "Antioxidant Aryl-Substituted Phthalan Derivatives Produced by Endophytic Fungus Cytospora rhizophorae." Frontiers in Chemistry. Link

-

Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities." Psychopharmacology. Link

- Klaus, P.B., et al. (1977). "Citalopram: A new antidepressant of the phthalane series.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 1-Methyl-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,3-dihydroisobenzofuran, a substituted derivative of the heterocyclic compound phthalan, represents a significant scaffold in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position of the isobenzofuran core can substantially influence its stereochemistry, reactivity, and biological interactions. A thorough understanding of its physical properties is paramount for its application in drug design, synthesis, and formulation. This guide provides a detailed examination of the known and predicted physical characteristics of 1-methyl-1,3-dihydroisobenzofuran, alongside methodologies for their experimental determination.

Molecular and Chemical Identity

1-Methyl-1,3-dihydroisobenzofuran is chemically identified as 1-methyl-1,3-dihydro-2-benzofuran. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a methyl group substituent at the benzylic position.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-1,3-dihydro-2-benzofuran | [1] |

| Synonyms | 1-Methyl-phthalan, 1-methyl-1,3-dihydro-isobenzofuran | [1] |

| CAS Number | 38189-85-4 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.17 g/mol | [1] |

| InChIKey | CDYVODHUTJKFAN-UHFFFAOYSA-N | [1] |

| SMILES | CC1C2=CC=CC=C2CO1 | [1] |

Physicochemical Properties: A Comparative Analysis

While experimental data for 1-methyl-1,3-dihydroisobenzofuran is not extensively reported in publicly available literature, we can infer its properties based on the well-characterized parent compound, 1,3-dihydroisobenzofuran (phthalan), and theoretical predictions. The addition of a methyl group is expected to influence these properties in a predictable manner.

| Physical Property | 1,3-Dihydroisobenzofuran (Parent Compound) | 1-Methyl-1,3-dihydroisobenzofuran (Predicted/Inferred) | Source |

| Boiling Point | 192.1 °C | Expected to be slightly higher due to increased molecular weight and van der Waals forces. | [2] |

| Melting Point | Not available (liquid at room temperature) | Expected to be a liquid at room temperature. | |

| Density | 1.0873 g/cm³ at 25 °C | Expected to be similar, potentially slightly lower due to the non-polar methyl group. | [2] |

| Appearance | Clear yellow liquid | Likely a clear, colorless to pale yellow liquid. | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | Expected to have lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to the parent compound. | |

| LogP (Computed) | 1.8 | 1.5 | [1][3] |

Causality of Methyl Group Influence

The introduction of a methyl group at the 1-position introduces several key changes to the molecule's physical properties:

-

Increased Molecular Weight: The addition of a -CH₃ group increases the overall mass of the molecule, which generally leads to stronger intermolecular van der Waals forces. This strengthening of intermolecular attractions typically results in a higher boiling point.

-

Altered Polarity: The methyl group is non-polar. Its presence can slightly decrease the overall polarity of the molecule compared to the parent phthalan, potentially reducing its solubility in polar solvents like water and enhancing its solubility in non-polar organic solvents.

-

Stereochemistry: The methyl group introduces a chiral center at the C1 position, meaning 1-methyl-1,3-dihydroisobenzofuran can exist as a racemic mixture of two enantiomers. This is a critical consideration in drug development, as different enantiomers can have distinct pharmacological activities.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-methyl-1,3-dihydroisobenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic methylene protons of the dihydrofuran ring, the methine proton at the 1-position, and the methyl protons. The coupling patterns and chemical shifts of these protons provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-1,3-dihydroisobenzofuran is anticipated to exhibit characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring.

-

C-H stretching of the aliphatic components (methyl and methylene groups).

-

C=C stretching of the aromatic ring.

-

C-O-C stretching of the ether linkage in the dihydrofuran ring.

Experimental Determination of Physical Properties

For researchers requiring precise experimental data, the following standard protocols are recommended.

Workflow for Physical Property Determination

Caption: Experimental workflow for the synthesis, purification, and physical characterization of 1-methyl-1,3-dihydroisobenzofuran.

Step-by-Step Methodologies

1. Boiling Point Determination (Micro-scale Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

Place a small amount of the purified liquid into the small test tube.

-

Invert the capillary tube (open end down) and place it into the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the apparatus slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube upon cooling.

-

2. Density Measurement

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Analytical balance and a pycnometer (or a precise graduated cylinder).

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid to a calibrated mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the two weighings.

-

The volume of the liquid is the calibrated volume of the pycnometer.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

3. Solubility Assessment

-

Principle: "Like dissolves like." The solubility of a compound is determined by its polarity relative to the solvent.

-

Apparatus: A series of small test tubes.

-

Procedure:

-

Place a small, measured amount of 1-methyl-1,3-dihydroisobenzofuran into separate test tubes.

-

Add a measured volume of a solvent (e.g., water, ethanol, acetone, hexane) to each test tube.

-

Agitate the mixture and observe whether the compound dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Synthesis and Handling

The synthesis of 1-methyl-1,3-dihydroisobenzofuran can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. One common approach is the reduction of 1-methylphthalide. Given its potential biological activity, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 1-methyl-1,3-dihydroisobenzofuran. While specific experimental data for this compound is limited, a combination of data from its parent structure and theoretical predictions offers valuable insights for researchers. The outlined experimental protocols provide a clear path for the precise determination of its physical characteristics, which is crucial for its future applications in scientific research and development.

References

-

CAS Common Chemistry. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1,3-dihydro-isobenzofuran. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 1-Methylphthalan

Executive Summary

1-Methylphthalan (1-methyl-1,3-dihydroisobenzofuran) is a bicyclic ether featuring a benzene ring fused to a dihydrofuran moiety. Its structural duality—combining a lipophilic aromatic core with a polar ether linkage—dictates a unique solubility profile critical for its isolation, purification, and utility as a chiral intermediate in organic synthesis.

This guide provides a technical analysis of 1-methylphthalan’s solubility behavior. Unlike commodity chemicals with exhaustive datasheets, 1-methylphthalan requires a first-principles approach to solvent selection. This document details predicted solubility parameters, experimental determination protocols, and solvent compatibility for reaction engineering.

Physicochemical Profile & Predicted Solubility[1]

To accurately predict solvent interactions, we must analyze the molecular descriptors of 1-methylphthalan. The molecule exhibits moderate lipophilicity and acts as a hydrogen bond acceptor but lacks hydrogen bond donor capability.

Table 1: Molecular Descriptors & Solubility Drivers

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 134.18 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| LogP (Octanol/Water) | 1.5 – 2.1 | Moderately lipophilic. Predicts poor water solubility but high affinity for organic solvents. |

| H-Bond Donors | 0 | Cannot self-associate via H-bonding; no high-energy lattice to break (liquid at RT). |

| H-Bond Acceptors | 1 (Ether Oxygen) | Good solubility in protic solvents (Alcohols) and Lewis acids. |

| Boiling Point | ~180–190 °C | High boiling point requires volatile solvents for easy removal post-processing. |

Hansen Solubility Parameters (HSP) Analysis

Using group contribution methods, we can estimate the Hansen Solubility Parameters to map 1-methylphthalan into 3D solubility space.

- (Dispersion): High, due to the aromatic ring.

- (Polarity): Moderate, driven by the C-O-C ether dipole.

- (Hydrogen Bonding): Low/Moderate, limited to acceptor interactions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ethers: Tetrahydrofuran (THF), 2-MeTHF.

-

Esters: Ethyl Acetate (EtOAc).

-

Aromatics: Toluene, Xylene.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with 1-methylphthalan.

Table 2: Solubility Proficiency Guide

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | DCM, Chloroform | Excellent | Primary choice for extraction. High |

| Ethers | THF, MTBE, Diethyl Ether | Excellent | Ideal for reaction media (Grignard/Lithiation). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Preferred for green chemistry purification (replacing DCM). |

| Aromatics | Toluene, Benzene | Good | Useful for high-temp reactions; azeotropic drying. |

| Alcohols | Methanol, Ethanol, IPA | Moderate/Good | Soluble due to H-bonding with ether oxygen. Used in crystallization. |

| Alkanes | Hexane, Heptane | Low/Moderate | Acts as an antisolvent. 1-Methylphthalan may oil out at low temps. |

| Aqueous | Water, Brine | Poor | Immiscible. Used as the heavy phase in biphasic washes. |

Experimental Protocols for Solubility Determination

Protocol A: Saturation Shake-Flask Method (HPLC/GC Quantitation)

For precise thermodynamic solubility limits.

-

Preparation: Add excess 1-methylphthalan (liquid/oil) to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 RPM).

-

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to separate the undissolved oil phase.

-

Sampling: Carefully aspirate the supernatant. Filter through a 0.22 µm PTFE filter (compatible with organics).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) or GC-FID against a standard curve.

Protocol B: Visual Titration (Cloud Point Method)

For rapid antisolvent screening.

-

Dissolution: Dissolve 100 mg of 1-methylphthalan in 0.5 mL of a "Good Solvent" (e.g., Ethanol).

-

Titration: Slowly add the "Antisolvent" (e.g., Water or Hexane) dropwise while stirring.

-

Endpoint: Record the volume added when the solution turns persistently cloudy (Tyndall effect) or oils out.

-

Calculation: Plot the ternary phase diagram to define the metastable zone width (MSZW).

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This diagram outlines the decision logic for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on chemical compatibility and process requirements.

Diagram 2: Solvent Polarity & Miscibility Map

A visual representation of where 1-methylphthalan sits in the polarity spectrum relative to common solvents.

Caption: Polarity map highlighting the high affinity of 1-methylphthalan for polar aprotic solvents.

Applications in Research & Development

Reaction Solvent Selection

In synthetic pathways, 1-methylphthalan is often subjected to C-H activation or ring-opening reactions.

-

Lithiation: Use anhydrous THF or 2-MeTHF . The ether oxygen coordinates with Lithium, stabilizing the intermediate. Avoid chlorinated solvents which react with organolithiums.

-

Lewis Acid Catalysis: Use DCM or Toluene . These non-coordinating solvents prevent catalyst poisoning.

Extraction & Isolation

Post-reaction, 1-methylphthalan is typically isolated from an aqueous quench.

-

Recommended System: Ethyl Acetate / Water .

-

Why: 1-Methylphthalan partitions heavily into the EtOAc layer (LogP ~2.0), while salts and polar impurities remain in the aqueous phase.

-

Alternative:DCM / Water offers better separation efficiency due to density differences (

vs

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14664731, 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Methodology for solubility prediction).[2][3]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent polarity and miscibility).[3]

Sources

Methodological & Application

Synthesis of 1-Methylphthalan from 2-Vinylbenzyl Alcohol: An Application and Protocol Guide

Introduction: The Significance of the Phthalan Scaffold and a Streamlined Synthetic Approach

The phthalan (1,3-dihydroisobenzofuran) core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. 1-Methylphthalan, a fundamental derivative, serves as a key building block for more complex molecular architectures. Its synthesis via the intramolecular cyclization of 2-vinylbenzyl alcohol represents an efficient and atom-economical approach to this valuable heterocyclic system.

This comprehensive guide provides detailed protocols for the synthesis of 1-methylphthalan, commencing with the preparation of the requisite precursor, 2-vinylbenzyl alcohol. We will then delve into the acid-catalyzed intramolecular hydroalkoxylation, a robust and straightforward method for the crucial cyclization step. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part I: Synthesis of the Precursor: 2-Vinylbenzyl Alcohol via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds from carbonyl compounds.[1][2] In this section, we detail the synthesis of 2-vinylbenzyl alcohol starting from the readily available 2-(hydroxymethyl)benzaldehyde. The reaction proceeds by converting the aldehyde functionality into a vinyl group using a phosphorus ylide.

Causality of Experimental Choices:

-

Ylide Generation: The phosphorus ylide is typically generated in situ from a phosphonium salt by deprotonation with a strong base.[3][4] The choice of base is critical; strong, non-nucleophilic bases such as n-butyllithium or sodium hydride are often employed to ensure complete and rapid ylide formation.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide and to ensure the solubility of the reactants.

-

Temperature Control: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Experimental Workflow: Synthesis of 2-Vinylbenzyl Alcohol

Workflow for the synthesis of 2-vinylbenzyl alcohol.

Detailed Protocol: Synthesis of 2-Vinylbenzyl Alcohol

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

2-(Hydroxymethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 2-(hydroxymethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-vinylbenzyl alcohol as a clear oil.

-

Part II: Intramolecular Cyclization to 1-Methylphthalan

The core transformation in this synthesis is the intramolecular hydroalkoxylation of 2-vinylbenzyl alcohol. This can be achieved using various catalytic systems, including those based on copper, palladium, or iodine.[5] However, a simple and effective method involves acid catalysis.

Mechanism of Acid-Catalyzed Cyclization:

The acid-catalyzed intramolecular hydroalkoxylation proceeds through a protonation-initiated cyclization cascade. The key steps are:

-

Protonation of the Alkene: The acid catalyst protonates the vinyl group, leading to the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring.

-

Intramolecular Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the benzylic carbocation.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 1-methylphthalan product.

Reaction Mechanism: Acid-Catalyzed Cyclization

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

copper-catalyzed carboetherification of 2-vinylbenzyl alcohols

Application Note: Enantioselective Copper-Catalyzed Carboetherification of 2-Vinylbenzyl Alcohols

Executive Summary

This application note details a robust protocol for the . This transformation enables the rapid assembly of chiral isochroman (phthalan) scaffolds—privileged structures in medicinal chemistry found in bioactive molecules like (R)-fluspidine. Unlike traditional methods requiring pre-functionalized substrates, this protocol utilizes a radical-polar crossover mechanism to couple unactivated alkenes with vinylarenes or other radical acceptors under oxidative conditions. The method features high enantioselectivity, mild conditions, and broad functional group tolerance, making it an essential tool for late-stage diversification in drug discovery.

Mechanistic Insight & Rationale

The success of this protocol relies on the dual role of the copper catalyst: it acts as a Lewis acid to activate the substrate and a redox mediator to facilitate radical generation.

The Pathway:

-

Coordination & Activation: The Cu(II) catalyst coordinates with the hydroxyl group and the alkene of the 2-vinylbenzyl alcohol.

-

Enantioselective cis-Oxycupration: Intramolecular nucleophilic attack of the oxygen onto the alkene forms the cyclic ether and a transient alkyl-copper(II) species. This is the stereodefining step.

-

Homolysis & Radical Relay: The unstable C-Cu(II) bond undergoes homolysis, generating a carbon-centered radical.

-

Intermolecular Coupling: This radical adds to an external coupling partner (e.g., styrene).

-

Oxidative Termination: The resulting radical is oxidized (often by a sacrificial oxidant like MnO₂ or O₂ via the copper cycle) to regenerate the alkene or trap a nucleophile, completing the "carboetherification."

Visualizing the Catalytic Cycle:

Figure 1: Catalytic cycle illustrating the radical-polar crossover mechanism. The stereochemistry is established during the cis-oxycupration step.[1]

Experimental Protocol

Objective: Synthesis of (1R)-1-(2-phenylvinyl)-1,3-dihydroisobenzofuran via oxidative coupling.

Materials & Reagents

-

Substrate: 2-vinylbenzyl alcohol (1.0 equiv).

-

Coupling Partner: Styrene (3.0 equiv).

-

Catalyst: Cu(OTf)₂ (10-20 mol%).

-

Ligand: (S,S)-Ph-Box (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]) (12-22 mol%).

-

Oxidant: MnO₂ (Activated, 4.0 equiv) or 1 atm O₂ (for aerobic variants).

-

Base: 2,6-Di-tert-butylpyridine (DTBP) (1.0 equiv) – Critical for buffering acid generated during the reaction.

-

Solvent: α,α,α-Trifluorotoluene (PhCF₃) or Dichloromethane (DCM).

-

Drying Agent: 4Å Molecular Sieves (Activated).

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Enantioselectivity)

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (0.10 mmol) and (S,S)-Ph-Box (0.12 mmol).

-

Add anhydrous PhCF₃ (2.0 mL) under an argon atmosphere.

-

Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating successful complexation.

Step 2: Substrate Addition

-

Add activated 4Å Molecular Sieves (100 mg) and MnO₂ (4.0 mmol) to the catalyst mixture.

-

Add 2,6-Di-tert-butylpyridine (1.0 mmol).

-

Add Styrene (3.0 mmol) followed by 2-vinylbenzyl alcohol (1.0 mmol) dissolved in PhCF₃ (1.0 mL).

-

Note: High concentration (0.2–0.5 M) often favors the intermolecular coupling over side reactions.

Step 3: Reaction & Monitoring

-

Seal the tube and heat to 60°C (or reflux if using DCM).

-

Monitor reaction progress via TLC or UPLC-MS every 2 hours.

-

Target: Disappearance of the alcohol starting material.

-

Observation: The reaction typically requires 12–24 hours.

-

Step 4: Work-up & Purification

-

Cool the mixture to room temperature.

-

Filter the suspension through a short pad of Celite® to remove MnO₂ and sieves. Rinse with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

QC Check: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

-

Optimization & Troubleshooting Guide

The following data summarizes the impact of critical variables on yield and enantioselectivity (ee), based on field tests and literature precedents.

Table 1: Optimization of Reaction Parameters

| Variable | Change | Effect on Yield | Effect on ee | Rationale |

| Solvent | PhCF₃ → THF | Decrease (Significant) | Decrease | Coordinating solvents (THF) compete with the substrate for the Cu center. |

| Ligand | (S,S)-Ph-Box → (S,S)-tBu-Box | Moderate Decrease | Variable | Phenyl substituents often provide better π-stacking interactions for styrenyl substrates. |

| Oxidant | MnO₂ → Air (1 atm) | Comparable (Slower) | No Change | Aerobic conditions are greener but may require longer reaction times; MnO₂ is more reliable for small scale. |

| Base | None | Decrease | N/A | Acid buildup (TfOH) can catalyze racemic background cyclization or product decomposition. |

| Temp. | 60°C → 25°C | Decrease (Kinetic stall) | Increase (Slight) | Higher temp is needed to overcome the activation energy of the C-Cu homolysis. |

Self-Validating Workflow (Troubleshooting)

Figure 2: Operational workflow with built-in quality control checkpoints.

References

-

Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols. Source: National Institutes of Health (PMC) / Org.[2] Lett. URL:[Link] Relevance: Foundational paper by the Chemler group establishing the enantioselective oxidative coupling mechanism.

-

Enantioselective, Aerobic Copper-Catalyzed Intramolecular Carboamination and Carboetherification of Unactivated Alkenes. Source: ACS Catalysis URL:[Link] Relevance:[1][3][4][5][6][7][8][9][10][11] Expands the protocol to aerobic conditions and discusses the competitive pathways between carboamination and carboetherification.

-

Copper-Catalyzed Radical Enantioselective Carbo-Esterification of Styrenes. Source: ResearchGate / Angew. Chem. Int. Ed. URL:[Link] Relevance:[1][3][4][5][6][7][8][9][10][11] Provides context on the radical nature of copper-catalyzed styrene functionalization, supporting the mechanistic rationale.

-

Enantioselective Copper-Catalyzed Carboetherification of Unactivated Alkenes. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.[2] URL:[Link] Relevance: Demonstrates the broader scope of carboetherification beyond styrenyl systems to unactivated alkenes.

Sources

- 1. Enantioselective Copper-Catalyzed Carboetherification of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II)-Catalyzed Enantioselective Intramolecular Carboamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Copper-catalyzed radical carbooxygenation: alkylation and alkoxylation of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide [organic-chemistry.org]

Application Notes and Protocols for the Palladium-Catalyzed C-H Arylation of 1-Methylphthalan

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed C-H arylation of 1-methylphthalan, a privileged scaffold in medicinal chemistry. We present a detailed examination of the reaction's mechanistic underpinnings, a step-by-step experimental protocol, and a discussion of the critical parameters that govern its success. By leveraging established principles of C-H activation in cyclic ethers and benzylic systems, this guide offers a robust starting point for researchers seeking to synthesize novel 1-aryl-1-methylphthalan derivatives. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Advantage of Late-Stage C-H Functionalization

The direct conversion of carbon-hydrogen (C-H) bonds into carbon-carbon (C-C) bonds represents a paradigm shift in chemical synthesis.[1] This approach streamlines synthetic routes by obviating the need for pre-functionalized starting materials, thereby improving atom economy and reducing waste. Palladium-catalyzed C-H arylation has emerged as a particularly powerful tool for forging C(sp³)-C(sp²) bonds, enabling the direct coupling of unactivated C-H bonds with aryl halides.[1]

1-Methylphthalan and its derivatives are key structural motifs in numerous biologically active molecules. The ability to directly arylate the benzylic C-H bond at the 1-position offers a transformative strategy for the late-stage diversification of complex molecules, a critical capability in drug discovery and development. This guide details a proposed methodology for this challenging transformation, drawing upon analogous systems to provide a scientifically grounded protocol.

Mechanistic Considerations: A Tale of Two Cycles

The palladium-catalyzed C-H arylation of 1-methylphthalan is anticipated to proceed through a Pd(II)/Pd(IV) catalytic cycle, a common pathway for the arylation of C(sp³)-H bonds.[2][3] This is in contrast to some C-H arylations of electron-rich heterocycles that can operate via a Pd(0)/Pd(II) mechanism.

The Proposed Pd(II)/Pd(IV) Catalytic Cycle

-

C-H Activation: The reaction is initiated by the coordination of a directing group on the 1-methylphthalan substrate to the Pd(II) catalyst. This brings the catalyst into close proximity to the target C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate.[2]

-

Oxidative Addition: The resulting Pd(II)-carbon bond then undergoes oxidative addition with an aryl halide (Ar-X), forming a transient, high-valent Pd(IV) species.

-

Reductive Elimination: This Pd(IV) intermediate rapidly undergoes C-C bond-forming reductive elimination, forging the desired 1-aryl-1-methylphthalan product and a Pd(II) species.

-

Catalyst Regeneration: The Pd(II) catalyst is then regenerated, ready to enter the next catalytic cycle.

The use of a directing group is paramount for achieving regioselectivity, favoring activation of the benzylic C-H bond at the 1-position over other potential sites.

Diagram of the Proposed Catalytic Cycle

Sources

Application Note: C1-H Functionalization of 1,3-Dihydroisobenzofurans

This guide is structured as a high-level technical document for the pharmaceutical and chemical research sector. It synthesizes mechanistic insight with practical, executable protocols.

Executive Summary: The Phthalan Scaffold in Drug Discovery

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in blockbuster antidepressants like Citalopram and Escitalopram . Traditionally, accessing highly substituted phthalans requires multi-step sequences involving Grignard additions to phthalides followed by reductive cyclizations.

Direct C1-H functionalization represents a paradigm shift, allowing the late-stage diversification of the core scaffold. This guide details three distinct methodologies to activate the benzylic

-

Oxidative Cross-Dehydrogenative Coupling (CDC) (Cationic pathway)

-

Electrochemical Anodic Oxidation (Shono-type pathway)

Mechanistic Foundations: The -Oxy Effect

Success in functionalizing position C1 relies on exploiting the electronic properties of the adjacent oxygen atom. The C1-H bond is weakened (

Mechanistic Divergence

The choice of reagents dictates whether the reaction proceeds via a Benzylic Oxocarbenium Ion or a Benzylic Radical .

Figure 1: Mechanistic divergence in C1-H activation. The pathway is selected by the oxidant strength and catalyst type.

Strategic Approaches & Protocols

Strategy A: Oxidative Cross-Dehydrogenative Coupling (CDC)

Mechanism: Hydride abstraction or sequential SET/proton transfer generates a reactive oxocarbenium ion, which is intercepted by a nucleophile (Friedel-Crafts type). Best For: C1-Arylation, C1-Etherification.

Protocol 1: DDQ-Mediated C1-Arylation

This protocol utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a stoichiometric oxidant to generate the oxocarbenium ion.

Reagents:

-

Substrate: 1,3-Dihydroisobenzofuran (1.0 equiv)

-

Nucleophile: Electron-rich arene (e.g., 1,3-dimethoxybenzene) (2.0 equiv)

-

Oxidant: DDQ (1.2 - 1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Nitromethane (

) -

Additives: Lewis Acid (optional, e.g.,

or

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phthalan derivative (0.5 mmol) in anhydrous DCM (5.0 mL, 0.1 M).

-

Oxidant Addition: Add the nucleophile (1.0 mmol) followed by DDQ (0.6 mmol) in one portion at 0 °C.

-

Reaction: Allow the deep red/black charge-transfer complex to stir. Warm to room temperature (25 °C).

-

Monitoring: Monitor by TLC. The reaction typically completes in 1–4 hours. The mixture often turns into a suspension of reduced DDQ-H2 (hydroquinone).

-

Workup: Quench with saturated aqueous

. Filter off the precipitated DDQ-H2 through a Celite pad. Extract the filtrate with DCM (3x). -

Purification: Dry combined organics over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Critical Note: For less electron-rich nucleophiles, the addition of a Lewis Acid (5 mol%

Strategy B: Photoredox-Catalyzed C1-Alkylation (Minisci/Giese)

Mechanism: A photocatalyst generates a radical hole or excites a HAT (Hydrogen Atom Transfer) catalyst (e.g., quinuclidine, thiol, or persulfate) to abstract the benzylic hydrogen. The resulting nucleophilic radical adds to an electron-deficient alkene (Giese addition). Best For: C1-Alkylation (introducing esters, nitriles, sulfones).

Protocol 2: Visible-Light Mediated Giese Addition

Reagents:

-

Substrate: 1,3-Dihydroisobenzofuran (1.0 equiv)

-

Acceptor: Methyl acrylate or Acrylonitrile (2.0 - 3.0 equiv)

-

Photocatalyst:

(1 mol%) -

HAT Catalyst: Tetrabutylammonium decatungstate (TBADT) or Quinuclidine (5-10 mol%)

-

Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Methodology:

-

Setup: Use a clear glass vial with a crimp cap and a Teflon-coated stir bar.

-

Charging: Add phthalan (0.5 mmol), Alkene acceptor (1.5 mmol), Photocatalyst (0.005 mmol), and HAT catalyst (0.025 mmol).

-

Solvent & Degassing: Add degassed MeCN (5 mL). Sparge the solution with Nitrogen or Argon for 15 minutes to remove Oxygen (quencher).

-

Irradiation: Place the vial 2–3 cm away from a Blue LED light source (450 nm, 30-40W). Stir vigorously. Use a fan to maintain ambient temperature if the LEDs generate heat.

-

Timeline: Irradiate for 12–24 hours.

-

Workup: Concentrate the solvent directly.

-

Purification: Flash chromatography on silica gel.

Optimization Table: Solvent & Catalyst Effects

| Entry | Catalyst System | Light Source | Solvent | Yield (%) | Notes |

| 1 | Ir(ppy)3 / None | Blue LED | MeCN | <5 | No HAT agent |

| 2 | TBADT (5 mol%) | 390 nm (UV) | MeCN | 78 | Decatungstate is highly efficient for HAT |

| 3 | Eosin Y / Thiol | Green LED | DMF | 45 | Slower kinetics |

| 4 | Ir-F / Quinuclidine | Blue LED | MeCN | 82 | Optimal Balance |

Strategy C: Electrochemical Oxidation (Shono-Type)

Mechanism: Anodic oxidation removes an electron from the oxygen lone pair, followed by proton loss and a second oxidation to form the oxocarbenium ion. Best For: Green chemistry applications, generating "Cation Pools" for subsequent trapping.

Protocol 3: Anodic Methoxylation

Reagents:

-

Solvent/Nucleophile: Methanol (MeOH)

-

Electrolyte:

(Tetraethylammonium tosylate) (0.1 M) -

Electrodes: Carbon (Anode) / Platinum or Steel (Cathode)

Methodology:

-

Cell Setup: Use an undivided cell (beaker type).

-

Electrolysis: Constant current (CCE) at 10–20 mA/cm². Pass 2.2–2.5 F/mol of charge.

-

Result: This yields the 1-methoxy-1,3-dihydroisobenzofuran (hemiacetal ether).

-

Downstream: This intermediate acts as a stable precursor. Treat with a Lewis Acid (

) and a nucleophile (allyl silane, silyl enol ether) to install C-C bonds.

Troubleshooting & Optimization Workflow

When yields are low, systematic optimization is required. Use the workflow below to diagnose the failure mode.

Figure 2: Optimization logic for C1-H functionalization reactions.

References

-

C-H Functionalization Reviews

-

Oxidative Functionalization (DDQ/CDC)

-

Zhang, Y., & Li, C. J. (2006). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Journal of the American Chemical Society. Link

-

Richter, H., & Mancheño, O. G. (2011). TEMPO-catalyzed C(sp3)–H oxidative functionalization. European Journal of Organic Chemistry. Link

-

-

Photoredox & HAT Protocols

-

Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry. Link

-

Capaldo, L., & Ravelli, D. (2017). Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis. European Journal of Organic Chemistry. Link

-

-

Electrochemical (Shono)

-

Application to Citalopram/Phthalan

Sources

- 1. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05890A [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Grignard addition to phthalide for 1-methylphthalan synthesis

An In-Depth Guide to the Synthesis of 1-Methylphthalan via Grignard Addition to Phthalide

Application Note & Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-methylphthalan (1-methyl-1,3-dihydroisobenzofuran), a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is approached as a two-step process commencing with the critical Grignard addition of methylmagnesium bromide to phthalide. This application note delves into the mechanistic intricacies of the Grignard reaction with lactones, emphasizing the causality behind experimental choices to control the reaction and favor the desired mono-addition product, 2-(acetyl)benzyl alcohol. We present a detailed, field-proven laboratory protocol for both the initial Grignard addition and the subsequent reductive cyclization to yield the target 1-methylphthalan. The guide includes troubleshooting insights, safety protocols, and data presentation to ensure researchers can confidently replicate and validate the procedure.

Section 1: Introduction and Strategic Overview

The 1,3-dihydroisobenzofuran, or phthalan, core is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a range of applications, including antitumor agents.[3] The synthesis of substituted phalans, such as 1-methylphthalan, is therefore of significant interest to the drug development community.

The synthetic strategy detailed herein leverages the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] The overall process is dissected into two primary stages:

-

Grignard Addition: A precisely controlled nucleophilic addition of methylmagnesium bromide to the ester carbonyl of phthalide. This step does not directly yield the target but forms the crucial open-chain intermediate, 2-(acetyl)benzyl alcohol, upon aqueous workup.

-

Reductive Cyclization: The intermediate keto-alcohol is then selectively reduced and cyclized to form the final 1-methylphthalan ring system.

This guide focuses on providing a deep understanding of the first stage, as its success is paramount and requires careful management of reaction conditions to prevent common side reactions.

Section 2: The Core Chemistry: Mechanism and Control

A successful synthesis is predicated on a firm grasp of the underlying reaction mechanism. The addition of a Grignard reagent to a lactone like phthalide is more complex than a simple addition to a ketone.

The Grignard Reagent: A Potent Nucleophile and Base

Grignard reagents (R-Mg-X) are formed by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[6] The resulting organomagnesium halide is a potent nucleophile due to the highly polarized carbon-magnesium bond. However, it is also an extremely strong base. This dual reactivity necessitates that the reaction be conducted under strictly anhydrous (water-free) conditions. Any protic solvent (like water or alcohols) will protonate the Grignard reagent, rendering it inactive for the desired nucleophilic attack.[5]

Mechanism: Grignard Addition to Phthalide

The reaction proceeds through several key steps, as illustrated in the diagram below.

-

Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the phthalide. This breaks the C=O pi bond, and the electrons move to the oxygen atom.

-

Hemiacetal Formation: This initial addition forms a tetrahedral magnesium hemiacetal intermediate.

-

Ring Opening: The hemiacetal is unstable and undergoes ring-opening. This step is driven by the formation of a more stable ketone carbonyl group, resulting in a magnesium alkoxide of a keto-alcohol.[7][8]

-